

# Pharmacokinetic Data of Cefotaxime and Desacetylcefotaxime

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Desacetylcefotaxime

CAS No.: 66340-28-1

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The prolonged half-life of **desacetylcefotaxime** (dCTX) is a key characteristic in neonates. The tables below summarize core pharmacokinetic parameters and the factors that influence them.

Table 1: Key Pharmacokinetic Parameters in Neonates [1] [2]

Parameter	Cefotaxime (CTX)	Desacetylcefotaxime (dCTX)
Typical Half-Life in Neonates	2 - 6 hours [3]	5.4 hours (median, range: 0.8 - 14 hours) [2]
Elimination Half-Life Correlation	Correlates with Gestational Age (GA) and Postnatal Age (PNA) [1]	Longer than CTX, permitting a synergistic effect [1]
Primary Elimination Routes	~50-60% renal excretion; ~15-20% hepatic metabolism to dCTX [4] [3] [5]	Renal elimination [2]

Table 2: Factors Influencing Pharmacokinetics & Dosing Implications

Factor	Impact on PK	Dosing Consideration
Postnatal Age (PNA)	Elimination maturity increases with PNA [1].	Dosing frequency often increases from twice daily (<1 week) to three or four

Factor	Impact on PK	Dosing Consideration
		times daily (>4 weeks) [2] [6].
<b>Gestational Age (GA)</b>	Lower GA is associated with slower clearance and longer half-life due to organ immaturity [1] [3].	Preterm neonates may require longer dosing intervals [3].
<b>Renal Function</b>	Major route of elimination for both CTX and dCTX [2] [3].	Significant renal impairment can lead to accumulation; dosing modification may be needed [4] [5].
<b>Critical Illness/ECMO</b>	Extracorporeal circuits can increase volume of distribution and alter clearance [2].	Standard dosing may remain effective, but therapeutic drug monitoring (TDM) is prudent [2].

## Experimental Protocols & Methodological Insights

For researchers aiming to characterize the pharmacokinetics of cefotaxime and its metabolite, here are validated methodological approaches.

**Population Pharmacokinetic (PopPK) Study Protocol** [2] [4] [5] This design is ideal for sparse sampling in vulnerable neonatal populations.

- **Sample Collection:** Use an **opportunistic sampling** strategy. Collect small-volume blood samples (as low as 0.1 mL plasma) during routine clinical draws rather than at fixed times [5]. Store samples at -80°C after centrifugation [2] [5].
- **Bioanalytical Method:** Quantify CTX and dCTX concentrations using **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)**. This method offers high sensitivity and specificity, with lower limits of quantification reported at 0.2 mg/L for both compounds [2] [4].
- **Modeling Software:** Develop the population model using specialized software like **NONMEM** or **Pmetrics** in R [2] [4].
- **Model Development:** Test one- and two-compartment models. Incorporate covariates like current body weight, postnatal age, gestational age, and renal function (e.g., serum creatinine) to explain variability in clearance and volume of distribution [2] [4] [5].

**Physiologically-Based Pharmacokinetic (PBPK) Modeling Protocol** [3] This mechanistic approach helps in predicting PK during early drug development or for extrapolating from adults to neonates.

- **Software Platform:** Build and run the model on a platform like **PK-Sim**.
- **Key Parameters:** The model must account for ontogeny of key elimination pathways: renal glomerular filtration rate, renal transporter activity (OATs), and hepatic esterase activity [3].
- **Model Verification:** Evaluate the model's predictive performance by comparing simulated concentrations and PK parameters with observed clinical data from preterm and term neonates [3].

## FAQs for Researchers

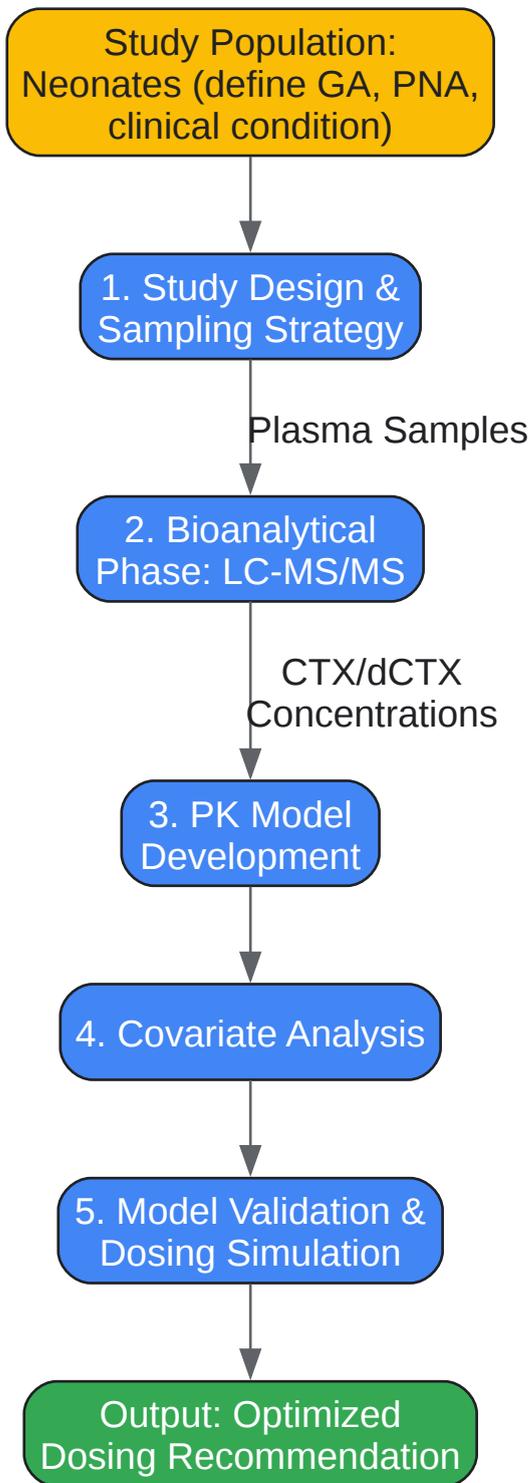
**Q1: Is the prolonged half-life of desacetylcefotaxime a clinical concern or a therapeutic advantage?** It can be an advantage. The longer half-life of dCTX allows it to work synergistically or additively with the parent drug against Gram-negative bacteria, potentially extending the antimicrobial coverage throughout the dosing interval [1].

**Q2: What is the critical PK/PD target for cefotaxime dosing in neonates?** Cefotaxime exhibits time-dependent killing. The target is for the **free drug concentration to remain above the Minimum Inhibitory Concentration (MIC) for a specific percentage of the dosing interval (fT>MIC)**. For critically ill neonates, especially with severe infections, a target of 100% fT>MIC or even 100% fT>4xMIC is often recommended [4]. For an MIC of 1 mg/L, a regimen of 50 mg/kg twice daily was shown to achieve 100% fT>MIC in neonates with early-onset sepsis [5].

**Q3: How does extracorporeal membrane oxygenation (ECMO) impact the pharmacokinetics of these compounds?** ECMO can alter PK by increasing the volume of distribution and potentially reducing clearance. However, a study on neonates on ECMO found that standard dosing regimens (e.g., 50 mg/kg based on PNA) maintained CTX concentrations above an MIC of 8 mg/L for the entire dose interval in most patients, suggesting that major dose adjustments may not be routinely necessary [2].

## Experimental Workflow for PK Studies

The following diagram maps the logical workflow for conducting a neonatal pharmacokinetic study, from design to application.



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To cite this document: Smolecule. [Pharmacokinetic Data of Cefotaxime and Desacetylcefotaxime]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b525685#managing-prolonged-desacetylcefotaxime-half-life-neonates>]

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